Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate
Brand Name: Vulcanchem
CAS No.: 2413883-35-7
VCID: VC5135584
InChI: InChI=1S/C9H15N3O3S/c1-9(2,3)15-8(14)10-4-6-11-12-7(5-13)16-6/h13H,4-5H2,1-3H3,(H,10,14)
SMILES: CC(C)(C)OC(=O)NCC1=NN=C(S1)CO
Molecular Formula: C9H15N3O3S
Molecular Weight: 245.3

Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate

CAS No.: 2413883-35-7

Cat. No.: VC5135584

Molecular Formula: C9H15N3O3S

Molecular Weight: 245.3

* For research use only. Not for human or veterinary use.

Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate - 2413883-35-7

Specification

CAS No. 2413883-35-7
Molecular Formula C9H15N3O3S
Molecular Weight 245.3
IUPAC Name tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate
Standard InChI InChI=1S/C9H15N3O3S/c1-9(2,3)15-8(14)10-4-6-11-12-7(5-13)16-6/h13H,4-5H2,1-3H3,(H,10,14)
Standard InChI Key SBZIZDGSUZNFPL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=NN=C(S1)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a 1,3,4-thiadiazole ring substituted at the 2-position with a methyl group bearing a tert-butyl carbamate moiety and at the 5-position with a hydroxymethyl group. The thiadiazole ring contributes aromatic stability, while the hydroxymethyl group introduces polarity and hydrogen-bonding capacity. The tert-butyl carbamate acts as a protective group for amines, a common strategy in peptide synthesis and drug design .

Molecular Formula: C10H17N3O3S\text{C}_{10}\text{H}_{17}\text{N}_3\text{O}_3\text{S}
Molecular Weight: 259.33 g/mol (calculated from isotopic composition).

Spectral Characteristics

While experimental NMR or IR data for this compound is unavailable, predictions based on analogs suggest:

  • 1H^1\text{H} NMR: Signals near δ 1.45 ppm (tert-butyl), δ 4.45 ppm (hydroxymethyl -CH2_2OH), and δ 5.20 ppm (carbamate NH).

  • 13C^{13}\text{C} NMR: Peaks at δ 28.2 ppm (tert-butyl CH3_3), δ 80.1 ppm (quaternary C of tert-butyl), and δ 165.3 ppm (carbamate carbonyl) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis likely follows a multi-step protocol analogous to tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate :

  • Thiadiazole Formation: Condensation of thiosemicarbazide with a hydroxymethyl-substituted carboxylic acid derivative.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base like triethylamine.

Example Reaction:

5-(Hydroxymethyl)-1,3,4-thiadiazole-2-methanol+Boc2OBaseTert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate\text{5-(Hydroxymethyl)-1,3,4-thiadiazole-2-methanol} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate}

Reactivity Profile

  • Hydroxymethyl Group: Susceptible to oxidation (to carboxylic acid) or esterification.

  • Carbamate Group: Cleavable under acidic conditions (e.g., HCl/dioxane) to yield primary amines.

Physicochemical Properties

Predicted Properties

PropertyValueMethod/Reference
LogP1.02XLOGP3
Water Solubility12.4 mg/mLESOL
pKa9.8 (amine), 14.2 (hydroxyl)ChemAxon
TPSA86.7 Å2^2SwissADME

The hydroxymethyl group enhances hydrophilicity compared to methyl analogs (e.g., tert-butyl ((5-methyl-1,3,4-thiadiazol-2-yl)methyl)carbamate: LogP 1.51 ).

Pharmacological and Industrial Applications

Drug Discovery

Thiadiazoles are explored as:

  • Antimicrobial Agents: Disruption of bacterial cell wall synthesis .

  • Kinase Inhibitors: Targeting ATP-binding sites due to aromatic-electrostatic interactions.

Agrochemistry

Functionalization of the hydroxymethyl group enables conjugation with pesticidal moieties (e.g., neonicotinoid analogs).

Future Directions

  • Experimental Validation: Solubility, stability, and bioactivity studies.

  • Derivatization: Exploring ether or ester derivatives for enhanced bioavailability.

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